REACTION_CXSMILES
|
[CH2:1]1[C:4]2(OCC[O:5]2)[CH2:3][CH:2]1[N:9]1[CH:13]=[C:12]([I:14])[CH:11]=[N:10]1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>O1CCOCC1.O>[I:14][C:12]1[CH:11]=[N:10][N:9]([CH:2]2[CH2:1][C:4](=[O:5])[CH2:3]2)[CH:13]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
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C1C(CC12OCCO2)N2N=CC(=C2)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(CC12OCCO2)N2N=CC(=C2)I
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
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Name
|
|
Quantity
|
140 mL
|
Type
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solvent
|
Smiles
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O1CCOCC1.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
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Type
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ADDITION
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Details
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diluted with ethyl acetate (100 mL)
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Type
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WASH
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Details
|
the organic layer was washed with water (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=NN(C1)C1CC(C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |